Lactic acid lactate, L- (also known as L-lactic acid) is an organic compound with the chemical formula . It is classified as an alpha-hydroxy acid and is a key metabolite in various biochemical processes. L-lactic acid is primarily produced through anaerobic fermentation, particularly in muscle cells during intense exercise, and is also a byproduct of the fermentation process in certain bacteria used in food production, such as yogurt and sourdough bread.
L-lactic acid is naturally occurring and can be derived from various sources, including:
It belongs to the class of organic acids and is categorized specifically as a hydroxy acid due to the presence of both hydroxyl (-OH) and carboxylic (-COOH) functional groups.
L-lactic acid can be synthesized through several methods:
L-lactic acid has a molecular weight of 90.08 g/mol. Its structural formula can be represented as follows:
L-lactic acid participates in various chemical reactions:
The metabolic pathway involving L-lactic acid primarily occurs during anaerobic respiration:
This conversion allows for ATP production to continue despite the lack of oxygen, making lactic acid crucial for energy metabolism during strenuous exercise .
L-lactic acid exhibits several notable physical and chemical properties:
The compound's solubility in water makes it useful in various applications, while its acidic nature contributes to its role in food preservation and fermentation processes.
L-lactic acid has several applications across different fields:
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